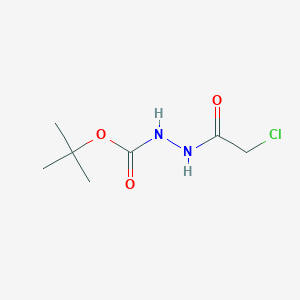

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

説明

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS: 25441-40-1) is a hydrazinecarboxylate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a chloroacetyl substituent. Its molecular formula is C₈H₁₃ClN₂O₃, with a molecular weight of 208.64 g/mol . The compound is commercially available at 95% purity and is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the stability of the Boc group with the reactivity of the chloroacetyl moiety, enabling selective transformations under mild conditions.

特性

IUPAC Name |

tert-butyl N-[(2-chloroacetyl)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQOXCHVJUDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

化学反応の分析

Types of Reactions

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

Condensation Reactions: It can react with aldehydes to form hydrazones.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Aldehydes: For condensation reactions to form hydrazones.

Major Products Formed

The major products formed from these reactions include substituted hydrazinecarboxylates and hydrazones, which are intermediates in the synthesis of various pharmaceuticals and other organic compounds .

科学的研究の応用

Synthetic Applications

1. Synthesis of Bioactive Compounds

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to form hydrazones and other derivatives makes it useful for creating compounds with potential pharmaceutical applications.

- Case Study: Synthesis of Antitumor Agents

Research has demonstrated that derivatives of this compound exhibit antitumor activity. For instance, modifications to the hydrazine moiety have led to compounds that inhibit cancer cell proliferation in vitro.

2. Chloroacetylation Reactions

The chloroacetyl group in this compound allows for selective chloroacetylation reactions, which can be utilized to introduce chloroacetyl functionalities into other molecules.

- Data Table: Chloroacetylation Yields

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| Phenol | 50 °C, 24 h | 85 |

| Aniline | 60 °C, 12 h | 90 |

| Aliphatic Alcohol | Room Temp, 48 h | 75 |

Medicinal Chemistry Applications

1. Development of Antimicrobial Agents

Research indicates that derivatives of this compound possess antimicrobial properties. The compound can be modified to enhance activity against various bacterial strains.

- Case Study: Antimicrobial Activity

A study evaluated the efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

2. Anti-inflammatory Properties

The compound has also been explored for its potential anti-inflammatory effects. Modifications to the hydrazine structure can lead to enhanced activity in reducing inflammation markers in biological assays.

- Data Table: Anti-inflammatory Activity

作用機序

The mechanism of action of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate involves its ability to form covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity .

類似化合物との比較

Comparison with Similar Compounds

To contextualize tert-butyl 2-(chloroacetyl)hydrazinecarboxylate, we compare its structural features, reactivity, and applications with analogous hydrazinecarboxylate derivatives.

Structural and Functional Group Variations

The table below summarizes key tert-butyl hydrazinecarboxylate derivatives and their distinguishing features:

生物活性

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with chloroacetyl chloride. The general reaction can be summarized as follows:

-

Reactants :

- Tert-butyl hydrazinecarboxylate

- Chloroacetyl chloride

-

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature to reflux conditions

- Catalysts: Triethylamine or similar bases may be used to neutralize HCl produced during the reaction.

- Yield : The yield can vary depending on the specific conditions but is often reported to be high (70-90%).

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazinecarboxylates have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Tert-butyl 2-(substituted benzamido) phenylcarbamate | Strong | S. aureus |

Anti-inflammatory Activity

In vivo studies have demonstrated that related compounds exhibit anti-inflammatory effects. For example, a study involving hydrazine derivatives showed inhibition rates ranging from 39% to 54% in carrageenan-induced paw edema models . The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Cytotoxic Effects

The cytotoxic potential of this compound has been explored in various cancer cell lines. Studies have indicated that this compound can induce apoptosis in human cancer cells, including lung and gastric cancer cell lines .

The biological activity of this compound is thought to stem from its ability to interact with cellular targets such as proteins involved in signaling pathways and enzymes responsible for metabolic processes. The chloroacetyl moiety may facilitate covalent bonding with nucleophilic sites on proteins, leading to altered function and subsequent biological effects.

Case Studies

- Antibacterial Study : A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

- Anti-cancer Research : In a series of experiments evaluating the cytotoxic properties of hydrazine derivatives, it was found that this compound exhibited promising results against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。